4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid
Description
4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a 2-fluorophenylamino substituent at position 4 and a carboxylic acid group at position 5. Its molecular formula is C₁₁H₈FN₃O₂, with a molecular weight of 233.21 . The fluorine atom on the phenyl ring enhances metabolic stability by resisting oxidative degradation, while the carboxylic acid group improves aqueous solubility, making it a promising scaffold for drug development, particularly in kinase inhibition or epigenetic modulation .
Properties
Molecular Formula |
C11H8FN3O2 |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
4-(2-fluoroanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8FN3O2/c12-8-3-1-2-4-9(8)15-10-7(11(16)17)5-13-6-14-10/h1-6H,(H,16,17)(H,13,14,15) |
InChI Key |
AGHMIYUWCCTNDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC=C2C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 2-fluoroaniline with a pyrimidine derivative. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogen (such as bromine) from a pyrimidine precursor with 2-fluoroaniline occurs under specific conditions . The reaction is usually catalyzed by copper and requires a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Ullmann-type coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table highlights structural analogs, emphasizing substituent variations and their implications:
Physicochemical Properties
- Solubility : The carboxylic acid group in all compounds enhances water solubility. However, lipophilic substituents (e.g., ethylthio, dichlorophenyl) increase logP, reducing solubility .
- Molecular Weight : Smaller analogs (e.g., 2-methylsulfanyl derivative, MW 170.18) may exhibit better bioavailability than bulkier compounds like the dichlorophenyl analog (MW 377.24) .
Stability and Metabolic Considerations
- Fluorine Substituent: In the target compound, the fluorine atom reduces metabolic oxidation, improving half-life compared to non-fluorinated analogs .
- Thioether Groups : Susceptible to oxidation (e.g., ethylthio to sulfone), which may shorten half-life in vivo .
Biological Activity
Overview of 4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylic Acid
4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Chemical Structure
The compound features a pyrimidine ring substituted at the 4-position with a carboxylic acid group and an amino group linked to a fluorophenyl moiety at the 2-position. This structural configuration is significant as it influences the compound's biological interactions.
Anticancer Properties
Research has indicated that pyrimidine derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells.
Enzyme Inhibition
Pyrimidine derivatives often act as enzyme inhibitors. For example, they can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, making these compounds valuable in cancer therapy.
Case Studies
- Inhibition of Kinases : A study demonstrated that pyrimidine derivatives could selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
- Antiviral Activity : Similar compounds have been investigated for their antiviral properties, particularly against RNA viruses. Research suggests that modifications in the pyrimidine structure can enhance antiviral activity by interfering with viral replication mechanisms.
Toxicity and Side Effects
While many pyrimidine derivatives show promise as therapeutic agents, their toxicity profiles must be evaluated. Preliminary studies indicate that the introduction of fluorine may alter metabolic pathways, potentially leading to increased toxicity in certain cell types.
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylic acid, and what are the critical intermediates?
The synthesis typically involves multi-step pathways, starting with pyrimidine derivatives. A key intermediate is ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate , where the carboxylic acid group is introduced via hydrolysis of the ester. Chemoselective displacement reactions (e.g., replacing a methylsulfinyl group with amines) are critical for introducing the 2-fluorophenylamino group without disrupting the carboxylic acid moiety . Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are pivotal for yield optimization.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorophenyl protons at ~7.0–7.5 ppm, pyrimidine ring protons at ~8.0–8.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in studies of structurally related pyrimidines .
- FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm) and N-H vibrations (~3300 cm).
Q. What are the known biological targets or activities associated with pyrimidine-5-carboxylic acid derivatives?
Pyrimidine-5-carboxylic acid derivatives often target kinases, enzymes, or DNA repair pathways. The 2-fluorophenyl substitution enhances lipophilicity and bioavailability, potentially improving binding to hydrophobic enzyme pockets. For example, fluorophenyl-substituted pyrimidines have shown inhibitory activity against tyrosine kinases and bacterial dihydrofolate reductase .
Advanced Research Questions
Q. How can chemoselective reactions be employed to introduce the 2-fluorophenylamino group without affecting the carboxylic acid moiety?
- Protecting Groups : Temporarily protect the carboxylic acid as an ester (e.g., ethyl or tert-butyl ester) during amination. Deprotection under mild acidic/basic conditions restores the acid group .
- Palladium-Catalyzed Coupling : Use Buchwald-Hartwig conditions to couple 2-fluoroaniline to a halogenated pyrimidine intermediate. The carboxylic acid ester remains inert under these conditions .
- Kinetic Control : Optimize reaction time and temperature to favor amine substitution over ester hydrolysis.
Q. How can computational methods (e.g., DFT) predict the reactivity or biological activity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature may favor interactions with electron-rich enzyme residues.
- Molecular Docking : Models interactions with biological targets (e.g., kinase ATP-binding pockets). The fluorophenyl group’s orientation can be optimized for π-π stacking or hydrophobic interactions .
- MD Simulations : Assess stability of ligand-target complexes over time, identifying key binding residues .
Q. What strategies can resolve contradictions in reported biological activity data for fluorophenyl-substituted pyrimidine derivatives?
- Assay Standardization : Control variables like cell line selection, compound purity (>98% by HPLC), and solvent (DMSO concentration ≤0.1%) .
- Metabolite Profiling : Identify active metabolites that may contribute to discrepancies.
- Structural Analog Comparison : Test derivatives with varying substituents (e.g., chloro vs. fluoro) to isolate the 2-fluorophenyl group’s role .
Q. How does the crystal structure of related pyrimidine derivatives inform the design of more potent analogs?
X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds between the carboxylic acid and kinase catalytic lysine). For example, in 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile , the fluorophenyl group adopts a planar conformation, maximizing hydrophobic contacts. Modifying substituent positions (e.g., para vs. ortho fluorine) can fine-tune binding affinity .
Methodological Considerations
Q. What are the challenges in purifying this compound, and what chromatographic methods are recommended?
- Challenges : Low solubility in polar solvents due to the fluorophenyl group; potential degradation under acidic/basic conditions.
- Purification Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
